molecular formula C15H20N2O2S B6456042 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549052-23-3

2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

Cat. No.: B6456042
CAS No.: 2549052-23-3
M. Wt: 292.4 g/mol
InChI Key: CZNSTTHKGUBZSJ-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound that features a unique combination of cyclopentylsulfanyl, pyridin-4-yloxy, and azetidin-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.

    Introduction of the pyridin-4-yloxy group: This can be achieved through nucleophilic substitution reactions where a pyridine derivative reacts with an appropriate leaving group.

    Attachment of the cyclopentylsulfanyl group: This step might involve thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-ol: A reduced form of the compound with an alcohol group.

    2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-sulfone: An oxidized form with a sulfone group.

Uniqueness

The uniqueness of 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-15(11-20-14-3-1-2-4-14)17-9-13(10-17)19-12-5-7-16-8-6-12/h5-8,13-14H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNSTTHKGUBZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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